5-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
This compound features a pyrazoline core (4,5-dihydro-1H-pyrazol-1-yl) substituted with a 4-methoxyphenyl group at position 3 and a quinoxalin-6-yl moiety at position 5. A pentanoic acid chain linked via a ketone group extends from the pyrazoline nitrogen. Structural elucidation likely employs X-ray crystallography refined via SHELXL, a widely used software for small-molecule refinement . Synthesis may involve Friedel-Crafts acylation using AlCl₃, analogous to methods for ester derivatives of pentanoic acid .
Properties
IUPAC Name |
5-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-31-17-8-5-15(6-9-17)19-14-21(27(26-19)22(28)3-2-4-23(29)30)16-7-10-18-20(13-16)25-12-11-24-18/h5-13,21H,2-4,14H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHNOSYIOLKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 414.5 g/mol. Its structure features a pyrazole core linked to a quinoxaline moiety and a methoxyphenyl group, contributing to its diverse biological activities. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3 |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 946338-27-8 |
| Melting Point | Not Available |
| Density | Not Available |
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study involving similar compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 50 to 200 µM against human leukemia cells, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit key inflammatory mediators, such as COX enzymes, which play a critical role in the inflammatory response. The inhibition of these enzymes could lead to reduced inflammation in various pathological conditions .
Antimicrobial Activity
Several studies have reported the antimicrobial effects of pyrazole derivatives. The target compound has been tested against different bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL for certain strains . This indicates its potential utility in treating bacterial infections.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells through mitochondrial pathways.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Study on Cancer Cell Lines : A study published in Bioorganic & Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in leukemia cell lines through apoptosis induction .
- Anti-inflammatory Research : Another investigation focused on its ability to inhibit COX enzymes, revealing a dose-dependent reduction in inflammatory markers .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Moieties
- Thiophene-Pyrazole Hybrids (): Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) feature thiophene rings with cyano groups. Unlike the target compound’s quinoxaline, thiophene’s electron-rich nature may enhance charge-transfer properties, making it suitable for materials science applications .
- Pyran-Pyrazole Derivatives (): 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) incorporates a pyran ring with dicarbonitrile groups.
- Quinoxaline-Pyrazolone Dimers (): Compound 3 from is a dimeric pyrazolone with quinoxaline-derived substituents. Its dimeric structure may enhance stacking interactions, whereas the target compound’s monomeric form could improve solubility .
Functional Group Variations
- Pentanoic Acid vs. Esters: The target compound’s carboxylic acid group (pKa ~4.5) offers higher aqueous solubility compared to esters like methyl 5-(9-hexyl-6-(4-phenylquinolin-2-yl)-9H-carbazol-3-yl)-5-oxopentanoate (). This acidity may facilitate salt formation for pharmaceutical formulations .
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing 5-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid, and what analytical methods validate its purity?
Methodological Answer: The synthesis of pyrazole-quinoxaline hybrids typically involves refluxing substituted hydrazines with diketone intermediates in ethanol, followed by cyclization (). For this compound, a two-step approach is recommended:
Step 1: Condensation of 4-methoxyphenyl hydrazine with a quinoxaline-containing diketone to form the dihydropyrazole core.
Step 2: Esterification and hydrolysis to introduce the oxopentanoic acid moiety.
Validation Methods:
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should follow ICH guidelines:
- pH Stability: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C for 24 hours. Analyze degradation products via LC-MS ().
- Thermal Stability: Use TGA/DSC () to monitor decomposition temperatures. For accelerated aging, store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles.
Advanced Research Questions
Q. What computational strategies are available to predict the reactivity of the dihydropyrazole-quinoxaline core in catalytic or photochemical reactions?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and intermediates ().
- Photochemical Modeling: Employ TD-DFT to simulate UV-Vis spectra and predict excited-state behavior ().
- Software Tools: COMSOL Multiphysics for simulating reaction kinetics under flow conditions ().
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from dynamic tautomerism in the dihydropyrazole ring?
Methodological Answer:
- Variable-Temperature NMR: Conduct experiments between 25°C and −40°C to slow tautomeric interconversion and assign peaks ().
- 2D NMR (COSY, NOESY): Identify through-space correlations to distinguish between enolic and keto forms ().
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values ().
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., kinases or DNA topoisomerases)?
Methodological Answer:
- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or VEGFR2).
- DNA Binding Studies: Conduct ethidium bromide displacement assays monitored via fluorescence quenching ().
- Cellular Uptake: Label the compound with a fluorophore (e.g., FITC) and quantify internalization via confocal microscopy ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
